molecular formula C17H13F3N2O3 B11501298 5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11501298
M. Wt: 350.29 g/mol
InChI Key: SBSMCKFZAVUMSO-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents such as acetone and the presence of anhydrous potassium carbonate as a base . The reaction mixture is usually refluxed for several hours to ensure complete cyclization and formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit carbonic anhydrases, which are involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both methoxyphenoxy and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential for various applications compared to other oxadiazole derivatives .

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H13F3N2O3/c1-23-13-6-8-14(9-7-13)24-10-15-21-16(22-25-15)11-2-4-12(5-3-11)17(18,19)20/h2-9H,10H2,1H3

InChI Key

SBSMCKFZAVUMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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